molecular formula C12H15BrN2O B1280404 3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde CAS No. 443777-03-5

3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde

Cat. No. B1280404
M. Wt: 283.16 g/mol
InChI Key: SBYCBJFPQHUWDY-UHFFFAOYSA-N
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Description

The compound "3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde" is a brominated benzaldehyde derivative with a 4-methylpiperazine substituent. This structure suggests potential reactivity typical of benzaldehydes and bromoaromatics, as well as the possibility of engaging in nucleophilic substitution reactions due to the presence of the bromine atom. The methylpiperazine moiety could confer additional pharmacological properties, making it a compound of interest in medicinal chemistry.

Synthesis Analysis

The synthesis of related brominated benzaldehyde compounds has been explored in various studies. For instance, the synthesis of 3,4-dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol was achieved starting from a dimethoxyphenyl methanol derivative in five steps with an overall yield of 34% . Another study reported the synthesis of a hydrazone Schiff base compound by condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde . These methods could potentially be adapted for the synthesis of "3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde" by incorporating the appropriate methylpiperazine moiety at the appropriate stage of the synthesis.

Molecular Structure Analysis

The molecular structure of brominated benzaldehyde derivatives has been characterized using various techniques. For example, the X-ray crystal structure of a related compound, 4BDBH, showed that it crystallizes in the monoclinic system with space group P21/c, and its structure is stabilized by various intramolecular and intermolecular interactions . Such detailed structural analysis is crucial for understanding the reactivity and potential binding modes of the compound in biological systems.

Chemical Reactions Analysis

Brominated aromatic compounds are known to participate in various chemical reactions. The presence of a bromine atom on the aromatic ring can facilitate electrophilic aromatic substitution reactions, as well as nucleophilic substitution reactions. For example, a study on the synthesis of 4-bromo-1,2-dihydroisoquinolines proposed a bromonium ylide intermediate formed by the intramolecular nucleophilic attack of a benzyl bromide . Additionally, palladium-catalyzed ortho-bromination has been used to synthesize substituted 2-bromobenzaldehydes . These reactions highlight the versatility of brominated benzaldehydes in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes are influenced by the substituents on the aromatic ring. For instance, the introduction of a methylpiperazine group could affect the compound's solubility, boiling point, and melting point. The electronic properties of such compounds have been studied using DFT calculations, which provide insights into the molecular orbitals and reactivity . The vibrational spectroscopic studies, such as FT-IR and FT-Raman, are also valuable for identifying functional groups and confirming the molecular structure .

Scientific Research Applications

1. Synthesis of Antidepressant Molecules

  • Summary of Application : This compound plays a significant role in the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
  • Methods of Application : The synthesis of these antidepressant molecules involves metal-catalyzed reactions. Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis .
  • Results or Outcomes : The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline . Approximately 50–60% of people with depression experience substantial improvement when using these medications .

2. Antiviral Agents Against Fish Pathogenic Viruses

  • Summary of Application : The compound has been found to have potential as an agent against fish pathogenic viruses, specifically infectious hematopoietic necrosis virus, and infectious pancreatic necrosis virus .
  • Methods of Application : The exact methods of application are not specified in the source, but it is likely that the compound is introduced to the infected organisms or environments in controlled amounts .
  • Results or Outcomes : The outcomes of this application are not detailed in the source, but the implication is that the compound could be effective in combating these specific fish pathogenic viruses .

3. Synthesis of Substituted Benzaldehydes

  • Summary of Application : This compound is used in the synthesis of substituted benzaldehydes via a two-step, one-pot reduction/cross-coupling procedure . The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .
  • Methods of Application : The synthesis involves a two-step, one-pot procedure. The first step involves the reduction of the Weinreb amide using DIBAL-H. The second step involves cross-coupling with organolithium reagents .
  • Results or Outcomes : This methodology facilitates the effective synthesis of a variety of alkyl and aryl substituted benzaldehydes .

4. Synthesis of Antifungal Agents

  • Summary of Application : A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents .
  • Methods of Application : The synthesis involves intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .
  • Results or Outcomes : The outcomes of this application are not detailed in the source, but the implication is that the synthesized compounds could be effective as antifungal agents .

5. Synthesis of Substituted Benzaldehydes

  • Summary of Application : This compound is used in the synthesis of substituted benzaldehydes via a two-step, one-pot reduction/cross-coupling procedure . The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents, leading to a variety of alkyl and aryl substituted benzaldehydes .
  • Methods of Application : The synthesis involves a two-step, one-pot procedure. The first step involves the reduction of the Weinreb amide using DIBAL-H. The second step involves cross-coupling with organolithium reagents .
  • Results or Outcomes : This methodology facilitates the effective synthesis of a variety of alkyl and aryl substituted benzaldehydes .

6. Synthesis of Antifungal Agents

  • Summary of Application : A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents .
  • Methods of Application : The synthesis involves intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .
  • Results or Outcomes : The outcomes of this application are not detailed in the source, but the implication is that the synthesized compounds could be effective as antifungal agents .

Safety And Hazards

3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde is labeled with the signal word “Warning” and has several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing the mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-4-(4-methylpiperazin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-14-4-6-15(7-5-14)12-3-2-10(9-16)8-11(12)13/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYCBJFPQHUWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462407
Record name 3-BROMO-4-(4-METHYL-PIPERAZIN-1-YL)-BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde

CAS RN

443777-03-5
Record name 3-BROMO-4-(4-METHYL-PIPERAZIN-1-YL)-BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AIM Ibrahim, E Batlle, S Sneha, R Jiménez… - Journal of Medicinal …, 2022 - ACS Publications
Aldehyde dehydrogenases (ALDHs) are overexpressed in various tumor types including prostate cancer and considered a potential target for therapeutic intervention. 4-(Diethylamino)…
Number of citations: 6 pubs.acs.org

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